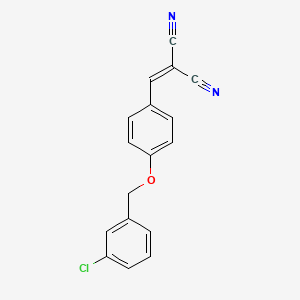

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile

Description

Properties

Molecular Formula |

C17H11ClN2O |

|---|---|

Molecular Weight |

294.7 g/mol |

IUPAC Name |

2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]propanedinitrile |

InChI |

InChI=1S/C17H11ClN2O/c18-16-3-1-2-14(9-16)12-21-17-6-4-13(5-7-17)8-15(10-19)11-20/h1-9H,12H2 |

InChI Key |

ZQLPYOFVTGLWSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Method 1: Alkylation in Polar Aprotic Solvent

Reagents :

-

4-Hydroxybenzaldehyde

-

3-Chlorobenzyl bromide

-

K₂CO₃ (base)

-

DMF (solvent)

Procedure :

-

Mix 4-hydroxybenzaldehyde (1.0 equiv) with 3-chlorobenzyl bromide (1.1 equiv) in DMF.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (petroleum ether:ethyl acetate = 3:1).

Knoevenagel Condensation with Malononitrile

The aldehyde intermediate undergoes condensation with malononitrile under catalytic conditions.

Method A: Fe₃O₄@SiO₂-PEG/en Nanocatalyst in Water

Catalyst : Fe₃O₄@SiO₂-PEG/en (0.01 g)

Conditions :

Mechanism :

Method B: NiCu@MWCNT Nanohybrids in Aqueous Methanol

Catalyst : NiCu@MWCNT (4 mg, 9.2 wt% metal)

Conditions :

Advantages :

Method C: LiOH·H₂O in Water

Catalyst : LiOH·H₂O (10 mol%)

Conditions :

Scope : Compatible with electron-deficient and electron-rich aldehydes.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time (min) | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| A | Fe₃O₄@SiO₂-PEG | Water | 15–30 | 89–94 | 6 cycles |

| B | NiCu@MWCNT | H₂O/MeOH (1:1) | 25 | 96 | 5 cycles |

| C | LiOH·H₂O | Water | 1–6 | 90–95 | Not reported |

Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

Green Chemistry Considerations

-

Solvent Reduction : Water or aqueous methanol minimizes organic solvent use.

-

Catalyst Recovery : Magnetic catalysts (Fe₃O₄@SiO₂-PEG) enable simple separation via external magnets.

-

Waste Management : Mother liquor reuse for 10–15 batches reduces effluent generation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile exhibit significant anticancer properties. For instance, derivatives of malononitrile have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development in oncology .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Compounds derived from benzylidene malononitrile have demonstrated effectiveness against various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes, thereby preventing bacterial growth and replication .

Photovoltaic Applications

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies, highlighting its potential to improve the efficiency of solar cells .

Sensor Development

In material science, this compound has been investigated for its utility in developing sensors, particularly for detecting environmental pollutants. Its chemical structure allows it to interact selectively with specific analytes, leading to significant advancements in sensor technology for environmental monitoring .

Chemical Warfare Agents

The compound is structurally similar to certain chemical agents used in warfare, particularly tear gases like CS gas (o-Chlorobenzylidene malononitrile). Understanding its properties aids in developing better detection methods and safety protocols for handling hazardous materials . Research into its toxicological effects is crucial for ensuring safety regulations are met when dealing with similar compounds.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzylidenemalononitrile Derivatives

Structural and Substituent Effects

Substituent Position and Planarity

- Ortho vs.

Electron-Donating vs. Electron-Withdrawing Groups

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents (e.g., 2-(4-nitrobenzylidene)malononitrile) accelerate Knoevenagel condensation, achieving >95% yields in 10–15 minutes . The 3-chloro substituent in the target compound is moderately electron-withdrawing, likely leading to intermediate reactivity compared to stronger EWGs like -NO₂.

- Electron-Donating Groups (EDGs): Dimethylamino (-NMe₂) in 2-(4-(dimethylamino)benzylidene)malononitrile (BMN) enhances intramolecular charge transfer (ICT), making it a promising OLED material .

Physicochemical and Optical Properties

Crystal Packing and Solid-State Emission

- Coplanarity and Emission: Derivatives like 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) exhibit efficient solid-state emission due to coplanar dicyanoethylene and aromatic rings .

Dipole Moments and Absorption Wavelengths

- Dipole Effects: Larger excited-state dipole moments in D-A systems (e.g., (E)-2-{4-[4-(9H-carbazol-9-yl)styryl]benzylidene}-malononitrile) red-shift absorption and fluorescence wavelengths . The 3-chloro substituent may enhance charge separation, but its impact requires experimental validation.

Anti-Melanogenic Activity

- Hydroxyl vs. Chloro Substituents: 2-(3,4-Dihydroxybenzylidene)malononitrile (BMN11) shows potent tyrosinase inhibition (IC₅₀ = 17.05 μM) due to its hydroxyl groups .

Anti-Inflammatory and Kinase Inhibition

- Structural Analogs :

- The chloro substituent’s role in these activities remains unexplored but could modulate binding affinity.

OLEDs and Optoelectronics

Comparative Data Table

Biological Activity

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is a derivative of benzylidenemalononitrile known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-melanogenic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a Knoevenagel condensation reaction, which involves the reaction of malononitrile with appropriate aldehydes. The presence of the 3-chlorobenzyl group enhances the compound's lipophilicity and biological activity.

1. Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the melanin biosynthesis pathway, making it a target for skin-whitening agents. Studies have shown that derivatives of benzylidenemalononitrile exhibit significant tyrosinase inhibitory activity. For instance, a study highlighted that among several synthesized compounds, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), closely related to our compound of interest, demonstrated an IC50 value of 17.05 μM compared to 36.68 μM for kojic acid, indicating superior efficacy as a tyrosinase inhibitor .

Table 1: Tyrosinase Inhibitory Activity

| Compound | IC50 (μM) |

|---|---|

| Kojic Acid | 36.68 |

| BMN11 | 17.05 |

| This compound | TBD |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that malononitrile derivatives exhibit cytotoxic effects against several cancer cell lines, including breast cancer. A recent study employing molecular docking simulations suggested that these compounds could effectively bind to key oncogenic targets such as HER2 and EGFR, demonstrating their potential as anti-cancer agents .

Case Study: Anticancer Efficacy

In a comparative study involving several benzylidenemalononitrile derivatives, one compound exhibited higher binding affinity to HER2 than standard reference drugs, suggesting its potential for development as a targeted cancer therapy .

3. Antimicrobial Activity

The antimicrobial properties of malononitrile derivatives have also been documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors:

- Tyrosinase Inhibition : The compound inhibits tyrosinase activity by binding to its active site, thereby preventing melanin synthesis.

- Cytotoxicity in Cancer Cells : The interaction with oncogenic proteins disrupts signaling pathways essential for cancer cell proliferation.

- Antimicrobial Action : The lipophilic nature allows it to penetrate bacterial membranes effectively.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile?

The compound is synthesized via Knoevenagel condensation , a method validated for structurally similar benzylidene malononitriles. For example:

- Reacting 4-((3-chlorobenzyl)oxy)benzaldehyde with malononitrile in ethanol using piperidine as a base catalyst .

- Green chemistry approaches employ magnetically separable catalysts (e.g., TPPA-IL-Fe3O4), enabling efficient condensation with 85–95% yields and easy catalyst recovery .

Key parameters : Solvent polarity, catalyst type, and temperature (reflux conditions preferred).

Q. How can the purity of this compound be rigorously validated?

Use orthogonal analytical methods :

- HPLC with formic acid/acetonitrile mobile phases to resolve impurities (retention time: ~8–10 min) .

- Gas chromatography with temperature optimization (e.g., 180–220°C for O-Chlorobenzylidene Malononitrile derivatives) to assess volatility and thermal stability .

- NMR (1H/13C) to confirm structural integrity; characteristic signals include:

Q. What spectroscopic techniques are critical for characterizing its electronic structure?

- FT-IR : Confirm C≡N stretching vibrations (~2200–2250 cm⁻¹) and aryl C-O-C bonds (~1250 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) for conjugation analysis .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro substitution) influence reactivity in catalytic applications?

The 3-chlorobenzyl group enhances electrophilicity at the benzylidene carbon, accelerating nucleophilic additions. Comparative studies show:

Q. What computational methods predict the compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to assess charge-transfer potential. For similar malononitriles, ΔE = 3.2–3.5 eV .

- Mechanistic modeling : Simulate Knoevenagel transition states to identify rate-limiting steps (e.g., proton transfer vs. dehydration) .

Q. How can contradictions in catalytic performance data be resolved?

Discrepancies in reaction yields (e.g., 49% vs. 85%) arise from:

- Impurity profiles : Insoluble byproducts in recrystallization steps reduce isolated yields .

- Catalyst leaching : Magnetic nanoparticles (Fe3O4) may partially degrade under reflux, altering active site availability .

Solution : Use ICP-MS to quantify metal contamination and TGA to assess catalyst stability.

Q. What strategies mitigate challenges in scaling up synthesis?

- Continuous flow systems : Improve heat/mass transfer for exothermic Knoevenagel reactions .

- Design of Experiments (DoE) : Optimize parameters (e.g., molar ratios, temperature) via orthogonal arrays to minimize byproducts .

Methodological Guidelines

Q. How to design experiments for studying enzyme inhibition (e.g., CYP450 isoforms)?

- In vitro assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS .

- Competitive inhibition : Use fluorescent probes (e.g., 7-ethoxyresorufin for CYP1A2) to calculate IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.